2-Hydroxybenzimidazole

CYP1A1 Induction Structure-Activity Relationship (SAR) Toxicology

2-Hydroxybenzimidazole is a validated inactive negative control for CYP1A1 induction assays—essential for SAR studies where it contrasts sharply with potent 2-amino and 2-mercapto analogs. It also serves as a cost-effective corrosion inhibitor for carbon steel in CO₂-saturated environments under CaCO₃ deposits. With weak DAAO inhibition (IC₅₀ >100 µM), it provides a reliable baseline for drug discovery programs. Do not substitute with generic benzimidazoles; this 2-hydroxy derivative occupies a unique functional niche.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 102976-62-5
Cat. No. B011371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzimidazole
CAS102976-62-5
Synonyms1H-Benzimidazol-2-ol(9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2
InChIInChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
InChIKeySILNNFMWIMZVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybenzimidazole (CAS 102976-62-5): A Strategic Procurement Guide for Scientific Differentiation and Research Use


2-Hydroxybenzimidazole (CAS 102976-62-5, also commonly referenced under CAS 615-16-7 as 1,3-dihydro-2H-benzimidazol-2-one) is a heterocyclic aromatic compound featuring a benzimidazole core with a hydroxyl substituent at the 2-position . This structural modification confers distinct physicochemical properties, including a specific pKa value and characteristic tautomeric equilibrium, which directly influence its behavior in biological and chemical systems. While the benzimidazole scaffold is a well-recognized pharmacophore, the unique electron distribution and hydrogen-bonding capacity of the 2-hydroxy derivative dictate its suitability for specific research applications, particularly where a lack of certain biological activities is a critical selection criterion . This guide provides quantitative evidence to inform procurement decisions by differentiating this compound from its close structural analogs, ensuring researchers and industrial users select the optimal molecule for their specific experimental or process requirements.

Why Substituting 2-Hydroxybenzimidazole (CAS 102976-62-5) with Other Benzimidazoles Can Compromise Experimental Integrity


In scientific and industrial workflows, the interchangeability of benzimidazole derivatives is a high-risk assumption. Even minor substitutions at the 2-position (e.g., replacing -OH with -NH2, -SH, or -H) fundamentally alter the compound's electronic properties, hydrogen-bonding capabilities, and biological activity profile. As the evidence below demonstrates, 2-Hydroxybenzimidazole is not merely a weaker version of its analogs; it occupies a unique functional niche. For instance, it is a proven inactive negative control for CYP1A1 induction studies, whereas its 2-amino and 2-mercapto counterparts are potent inducers [1]. Similarly, its performance as a corrosion inhibitor is consistently and quantifiably different from that of other 2-substituted benzimidazoles under identical conditions [2]. Therefore, substituting 2-Hydroxybenzimidazole with a generic 'benzimidazole derivative' without consulting comparative data can lead to failed experiments, erroneous SAR conclusions, or suboptimal industrial process outcomes.

2-Hydroxybenzimidazole (CAS 102976-62-5): A Quantitative Comparative Evidence Guide for Scientific Selection


2-Hydroxybenzimidazole (CAS 102976-62-5) as a Verified Negative Control for CYP1A1 Induction Studies

In a comparative study of benzimidazole derivatives' ability to induce cytochrome P450 1A1 (CYP1A1) expression in rat hepatoma H4IIE cells, 2-Hydroxybenzimidazole was found to be completely ineffective at inducing CYP1A1 protein expression, in stark contrast to its 2-amino and 2-mercapto analogs [1]. This makes it a critical negative control compound in SAR studies, as confirmed by its use as a control ligand in commercial screening libraries .

CYP1A1 Induction Structure-Activity Relationship (SAR) Toxicology

Comparative Corrosion Inhibition Efficiency of 2-Hydroxybenzimidazole (CAS 102976-62-5) for Under-Deposit Corrosion (UDC)

A head-to-head comparison of 2-hydroxybenzimidazole (2-OH-BI), 2-aminobenzimidazole (2-NH2-BI), and 2-mercaptobenzimidazole (2-SH-BI) for inhibiting under-deposit corrosion (UDC) on carbon steel revealed a clear rank-order of performance. Under CaCO3 deposit, 2-OH-BI was efficient but was outperformed by its analogs. However, under a more challenging SiO2 deposit, 2-OH-BI's efficiency was significantly lower than that of 2-SH-BI, which maintained >90% efficiency [1].

Corrosion Inhibition Carbon Steel CO2 Saturated Environments

2-Hydroxybenzimidazole (CAS 102976-62-5) Exhibits Low Potency as a D-Amino Acid Oxidase (DAAO) Inhibitor

In an enzymatic assay against human recombinant D-amino acid oxidase (DAAO), 2-Hydroxybenzimidazole demonstrated low inhibitory potency with an IC50 value greater than 100,000 nM (>100 µM) . This is in stark contrast to its 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one (N-oxide) derivative, the parent scaffold of which exhibits an IC50 of 0.6 µM (600 nM) for the same human enzyme [1].

DAAO Inhibition Enzymology Neuroscience

Distinct Physicochemical Profile: pKa and Aqueous Solubility of 2-Hydroxybenzimidazole (CAS 102976-62-5)

2-Hydroxybenzimidazole possesses a unique acid dissociation constant (pKa) compared to other 2-substituted benzimidazoles. Its pKa was measured as 6.70 ± 0.02 by capillary electrophoresis (CE) [1]. This differs significantly from 2-mercaptobenzimidazole (pKa = 5.80 ± 0.01) and 2-aminobenzimidazole (pKa = 6.83 ± 0.01) [1]. Its water solubility is limited to 0.543 g/L at ambient temperature, classifying it as practically insoluble .

Physicochemical Properties pKa Aqueous Solubility Formulation

Targeted Research and Industrial Applications for 2-Hydroxybenzimidazole (CAS 102976-62-5)


Validated Negative Control for CYP1A1 Induction Studies and Structure-Activity Relationship (SAR) Analyses

Procure 2-Hydroxybenzimidazole as a validated, inactive control compound for experiments designed to probe the structural requirements for cytochrome P450 1A1 (CYP1A1) induction. Its demonstrated lack of activity in rat hepatoma H4IIE cells [1] makes it an essential reference point when evaluating the efficacy of novel benzimidazole-based drug candidates or investigating the toxicological mechanisms of related compounds. Its established use as a control ligand in commercial screening libraries further validates its role in medicinal chemistry and toxicology research .

Specialized Corrosion Inhibitor Formulation for Mild Under-Deposit Corrosion (UDC) Conditions

Utilize 2-Hydroxybenzimidazole in corrosion inhibitor formulations for carbon steel in CO2-saturated environments where a moderate, cost-effective level of protection is sufficient, particularly under calcium carbonate (CaCO3) deposits. The comparative data clearly shows that while it is less potent than its 2-mercapto analog under severe silica (SiO2) deposit conditions, it remains an effective inhibitor under less challenging conditions [2]. This allows for a performance- and cost-optimized selection of inhibitor components for industrial water treatment and oilfield applications.

Use as a Negative Control Scaffold in D-Amino Acid Oxidase (DAAO) Inhibitor Discovery Programs

Employ 2-Hydroxybenzimidazole as a negative control or a scaffold for further derivatization in drug discovery programs targeting D-amino acid oxidase (DAAO). Its weak inhibitory potency (IC50 > 100 µM) provides a clear baseline against which the activity of new synthetic analogs can be measured. Furthermore, the stark contrast in potency between this compound and its 1-hydroxy (N-oxide) derivatives [3] highlights the critical importance of the N-oxide moiety for DAAO inhibition, guiding medicinal chemistry efforts toward the correct structural series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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